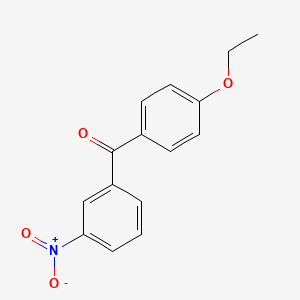![molecular formula C17H18N2O3 B5805478 2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)
2-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a benzamide derivative that has been extensively studied for its potential therapeutic uses. The compound has been shown to have various biochemical and physiological effects, making it an interesting target for scientific research.
Mechanism of Action
2-methoxy-N-[4-(propionylamino)phenyl]benzamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of the dopaminergic system, neuroprotection, and anti-inflammatory properties. This compound has also been shown to increase levels of endocannabinoids, leading to pain relief, mood regulation, and appetite stimulation.
Advantages and Limitations for Lab Experiments
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. However, the compound is also relatively unstable and requires careful handling and storage. In addition, the effects of this compound on the dopaminergic system can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 2-methoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the potential therapeutic uses of the compound in the treatment of drug addiction and neurodegenerative disorders. Another area of interest is the development of more stable and selective FAAH inhibitors based on the structure of this compound. Finally, further research is needed to fully understand the complex effects of this compound on the dopaminergic system and endocannabinoid signaling.
Synthesis Methods
2-methoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized through a multi-step process starting with 2-methoxybenzoic acid and 4-aminobenzophenone. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzophenone. The final step involves the reaction of the resulting amide with propionic anhydride to produce this compound.
Scientific Research Applications
2-methoxy-N-[4-(propionylamino)phenyl]benzamide has been studied for its potential therapeutic uses, particularly in the treatment of drug addiction and neurodegenerative disorders. The compound has been shown to have a modulatory effect on the dopaminergic system, which is involved in reward and motivation. This compound has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative disorders such as Parkinson's disease.
properties
IUPAC Name |
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-12-8-10-13(11-9-12)19-17(21)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLSORJJISUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)
![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)




![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

